REACTION_CXSMILES
|
OS(O)(=O)=O.[NH2:6][C:7]1[CH:8]=[C:9]([OH:16])[C:10](=[CH:14][CH:15]=1)[C:11]([OH:13])=[O:12].[CH3:17]O>>[NH2:6][C:7]1[CH:8]=[C:9]([OH:16])[C:10](=[CH:14][CH:15]=1)[C:11]([O:13][CH3:17])=[O:12]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1)O
|
Type
|
CUSTOM
|
Details
|
with continuous stirring (exothermic)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a dark solution, which
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator to approximately half the original volume
|
Type
|
ADDITION
|
Details
|
The concentrate is poured into 400 mL of water
|
Type
|
ADDITION
|
Details
|
the resulting suspension titrated to approximately pH 3, by stepwise addition of 5N NaOH (to pH 6.5)
|
Type
|
TEMPERATURE
|
Details
|
The concentrate was chilled on ice
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate collected by filtration
|
Type
|
WASH
|
Details
|
The tiltrate is washed with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over NaOH pellets
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(C(=O)OC)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |